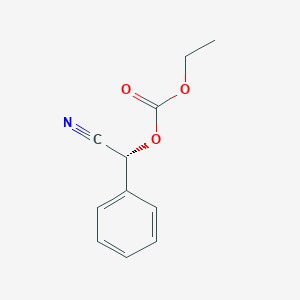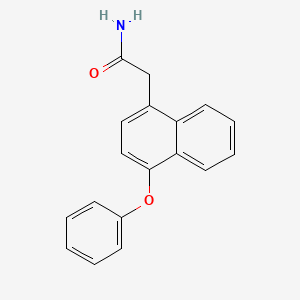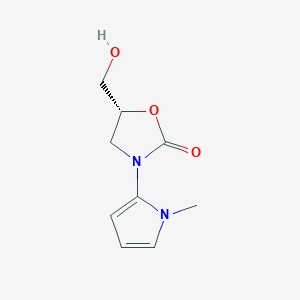
Carbonic acid, (R)-cyanophenylmethyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, ®-cyanophenylmethyl ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This specific ester is characterized by the presence of a cyanophenyl group, which adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ®-cyanophenylmethyl ethyl ester typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is ®-cyanophenylmethyl ethyl alcohol.
Industrial Production Methods
On an industrial scale, the production of esters like carbonic acid, ®-cyanophenylmethyl ethyl ester can be achieved through continuous esterification processes. These processes often utilize solid acid catalysts and are conducted in reaction columns to ensure efficient conversion and separation of the ester product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ®-cyanophenylmethyl ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Carbonic acid and ®-cyanophenylmethyl ethyl alcohol.
Reduction: ®-cyanophenylmethyl ethyl alcohol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
Carbonic acid, ®-cyanophenylmethyl ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, ®-cyanophenylmethyl ethyl ester involves its interaction with nucleophiles. In hydrolysis, for example, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond . The overall mechanism can be summarized as follows:
Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Methyl butanoate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Properties
CAS No. |
500880-02-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[(R)-cyano(phenyl)methyl] ethyl carbonate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 |
InChI Key |
MDFOBVDBSJPDRP-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H](C#N)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)OC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
